3-Chloro-4-cyclopropylbenzoic acid
Overview
Description
Scientific Research Applications
Medicine: Drug Formulation and Development
3-Chloro-4-cyclopropylbenzoic acid may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its carboxylic acid group can be involved in salt formation, potentially improving the solubility and bioavailability of active pharmaceutical ingredients .
Agriculture: Soil Fertility and Plant Health
In agriculture, organic acids, including derivatives of benzoic acid, play a role in enhancing soil fertility and plant health. They can influence the solubilization of minerals, making them more available to plants, and may also be involved in the biocontrol of phytopathogens .
Material Science: Polymer Synthesis
The compound could be utilized in the synthesis of polymers where the benzoic acid moiety might be incorporated into the polymer chain, altering its properties such as thermal stability and rigidity .
Environmental Science: Bioremediation
Organic acids are known to participate in environmental processes such as bioremediation. They can act as chelating agents, helping in the detoxification of metals and degradation of pollutants .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, benzoic acid derivatives are used as standards or reagents in colorimetric assays, which are methods to quantify the concentration of substances based on color change .
Industrial Applications: Production Processes
Organic acids, including benzoic acid derivatives, are crucial in various industrial applications. They are used in the production processes of chemicals, where they can serve as catalysts or reactants .
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-cyclopropylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOAOBVOSMYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyclopropylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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